1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
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Overview
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a complex organic compound that features a combination of fluorophenyl, tetrazole, thiophene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final compound. Common synthetic routes include:
Nucleophilic substitution reactions: These are often used to introduce the fluorophenyl group.
Cyclization reactions: These are employed to form the tetrazole ring.
Sulfonation reactions: These are used to attach the thiophene sulfonyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study biological processes involving its molecular targets.
Mechanism of Action
The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and tetrazole moieties may play key roles in binding to these targets, while the thiophene sulfonyl group could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
- 1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
Uniqueness
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S2/c17-13-3-1-4-14(11-13)23-15(18-19-20-23)12-21-6-8-22(9-7-21)27(24,25)16-5-2-10-26-16/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANWBUBIPKEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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